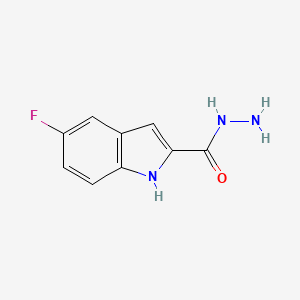

5-fluoro-1H-indole-2-carbohydrazide

Description

A Privileged Scaffold in Drug Discovery

The term "privileged scaffold" refers to molecular frameworks that can bind to a variety of biological targets with high affinity, making them exceptionally valuable in drug discovery programs. eurekaselect.comingentaconnect.com The indole (B1671886) ring system fits this description perfectly. eurekaselect.comnih.govresearchgate.net Its structure is present in a wide array of natural products and synthetic drugs, demonstrating its ability to interact with diverse protein families. nih.govmdpi.comeurekaselect.com

The indole core is a key component of the essential amino acid tryptophan, which is a building block for proteins and a precursor to important neurotransmitters like serotonin. nih.govimpactfactor.org This inherent biological relevance allows indole-containing molecules to mimic endogenous ligands and effectively engage with their corresponding receptors. nih.gov The flat, aromatic nature of the indole ring enables it to participate in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, which are crucial for molecular recognition and binding to biological targets. researchgate.net

The versatility of the indole scaffold is further highlighted by the numerous FDA-approved drugs that incorporate this motif. mdpi.comresearchgate.net These drugs span a wide range of therapeutic areas, including anti-inflammatory, anticancer, antiviral, and antipsychotic agents, underscoring the broad biological activity of indole derivatives. mdpi.combohrium.com

The Versatile Hydrazide Moiety

The hydrazide group (-CONHNH2) is another key functional group in medicinal chemistry, known for its ability to enhance the biological activity of a molecule. mdpi.comnih.govmdpi.com This moiety is a versatile building block for the synthesis of various heterocyclic compounds and can participate in hydrogen bonding, a critical interaction for drug-receptor binding. mdpi.commdpi.com

Hydrazides can act as both hydrogen bond donors and acceptors, allowing them to form strong and specific interactions with biological macromolecules. mdpi.com This property can significantly contribute to the binding affinity and selectivity of a drug candidate. Furthermore, the hydrazide group can be readily modified to create a library of derivatives with diverse pharmacological profiles. mdpi.commdpi.com The hydrazide-hydrazone linkage, formed by the reaction of a hydrazide with an aldehyde or ketone, is a common feature in many bioactive compounds with a broad spectrum of activities, including antimicrobial and anticancer effects. mdpi.comnih.gov

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-1H-indole-2-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3O/c10-6-1-2-7-5(3-6)4-8(12-7)9(14)13-11/h1-4,12H,11H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUDHWGKGJUROAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C=C(N2)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Strategic Importance of Fluorine in Bioactive Molecules

Enhancing Molecular Recognition and Binding

The incorporation of fluorine can significantly impact a molecule's ability to recognize and bind to its biological target. mdpi.comnih.gov Fluorine is the most electronegative element, and its presence can alter the electronic distribution within a molecule, influencing its polarity and dipole moment. mdpi.com This can lead to more favorable electrostatic interactions with the target protein. acs.org

Furthermore, the substitution of a hydrogen atom with a fluorine atom, which is only slightly larger, can lead to conformational changes that optimize the molecule's shape for binding to the active site of an enzyme or receptor. researchgate.netacs.org Fluorine can also participate in non-covalent interactions, including hydrogen bonds and halogen bonds, which can further enhance binding affinity. mdpi.com The strategic placement of fluorine can also block metabolic pathways, increasing the drug's stability and bioavailability. wikipedia.orgresearchgate.netmdpi.com

A Look Back: the Evolution of Research

While the individual components of 5-fluoro-1H-indole-2-carbohydrazide have long been recognized for their importance in medicinal chemistry, the focused investigation of this specific scaffold is a more recent development. Early research on indole (B1671886) derivatives laid the groundwork for understanding their broad biological potential. Similarly, the utility of the hydrazide moiety and the strategic incorporation of fluorine have been independently established over decades of drug discovery efforts.

The convergence of these three elements in the this compound structure represents a rational design approach, aiming to combine the advantageous properties of each component. Initial studies on this compound and its analogues have likely been driven by the search for novel agents in areas where indole-based drugs have already shown promise, such as in the development of anticancer and antimicrobial therapies. The specific placement of the fluorine atom at the 5-position of the indole ring is a deliberate choice, intended to modulate the electronic properties of the scaffold and potentially enhance its interaction with specific biological targets.

Synthetic Methodologies for this compound and Diversified Derivatives

The synthesis of this compound serves as a critical starting point for the development of a wide array of heterocyclic compounds. This intermediate is particularly valued in medicinal chemistry for its role as a scaffold in creating more complex molecules with potential therapeutic applications. The methodologies for its synthesis and subsequent derivatization are well-documented, allowing for the rational design of novel chemical entities.

Structure Activity Relationship Sar and Structural Correlates of Bioactivity

Influence of Fluorine Substitution Position on Biological Activity

The introduction of a fluorine atom to the indole (B1671886) scaffold significantly impacts the molecule's physicochemical properties and, consequently, its biological activity. Fluorine's high electronegativity and relatively small size allow it to act as a bioisostere for hydrogen or a hydroxyl group, influencing factors such as metabolic stability, membrane permeability, and binding interactions. researchgate.netacs.org The position of the fluorine substituent on the indole ring is a critical determinant of the compound's potency and efficacy.

Fluorine substitution at the C-5 position of the indole ring, as seen in the parent compound 5-fluoro-1H-indole-2-carbohydrazide, is a common strategy in medicinal chemistry. This substitution can withdraw electron density from the indole moiety, which can modulate the binding affinity for various biological targets. researchgate.net For instance, in a series of indole acetic acid sulfonate derivatives, a fluorine substitution at the para position (equivalent to C-5 in the indole ring system) enhanced the inhibitory activity against human ecto-5'-nucleotidase (h-e5'NT), with the electronegative effect of fluorine increasing potency by reducing the enzyme's hydrolytic activity. nih.gov Generally, fluorine substitution has been shown to contribute to good inhibitory activity across various enzymes. nih.gov

| Compound/Series | Fluorine Position | Observed Effect on Biological Activity | Reference |

| Indole acetic acid sulfonate derivatives | C-5 (para) | Enhanced inhibitory potential against h-e5'NT. | nih.gov |

| 3-phenyl-1H-indole-2-carbohydrazide derivatives | N-1 (indole nitrogen) | Modest anti-tubulin and anticancer activities. | nih.gov |

| Indole-chalcone analogs | C-6 | Favored cytotoxicity against colorectal cancer cells. | acs.org |

Effect of Aryl and Heterocyclic Substituents on Efficacy and Selectivity

The introduction of various aryl and heterocyclic groups to the core indole carbohydrazide (B1668358) structure is a key strategy for modulating pharmacological activity, efficacy, and selectivity. These substituents can engage in additional binding interactions, such as hydrophobic, pi-stacking, and hydrogen bonding, with the target protein, thereby enhancing potency and defining the selectivity profile. mdpi.com

For example, linking the indole core to different heterocyclic systems like thiazole (B1198619) or isatin (B1672199) has produced compounds with significant biological activities. nih.govacs.org The nature and substitution pattern of these appended rings are crucial. In a study of indole-based hydrazide-hydrazone derivatives, the addition of diverse aromatic residues via a hydrazide-hydrazone bridge was found to be significant for establishing further hydrophobic and hydrogen bond interactions with target enzymes. mdpi.com

The decoration of appended heterocyclic rings, such as thiazole and isatin, with various substituents allows for fine-tuning of the biological activity. These two moieties are prominent in medicinal chemistry due to their wide range of pharmacological properties. researchgate.netbiomedres.us

Thiazole Derivatives: The combination of an indole nucleus with a thiazole ring, often connected by an amide or hydrazide linker, creates a unique and potent scaffold. acs.org The substitution pattern on the thiazole ring or an associated phenyl ring can dramatically influence activity. In a series of isatin-decorated thiazole derivatives, electron-withdrawing groups on an attached phenyl ring were found to be important for antibacterial activity. For instance, 4-fluoro and 4-chloro derivatives showed potent activity against E. coli, while enlarging the halogen to a 4-bromo substituent led to a loss of activity, suggesting the size of the substituent is also critical. nih.gov Conversely, for activity against MRSA, a 4-methoxy group (an electron-donating group) proved to be the most potent. nih.gov

Isatin Derivatives: Isatin (1H-indole-2,3-dione) can be conjugated with indole carbohydrazides to form hybrid molecules with promising anticancer profiles. nih.gov The reactive C-3 carbonyl group of isatin is a common point for condensation, while the N-1 and C-5 positions are also frequently modified. nih.gov In one study of isatin–indole conjugates, a compound featuring a 5-fluoro-isatin moiety linked to a 5-chloro-indole-2-carbohydrazide showed notable antiproliferative activity. The study highlighted that merging these two bioactive moieties through a carbohydrazide bridge could lead to promising new anticancer agents. nih.gov

| Scaffold | Substituent/Position | Effect on Activity | Target | Reference |

| Isatin-Thiazole | 4-Fluoro/4-Chloro on Phenyl | Potent activity | E. coli | nih.gov |

| Isatin-Thiazole | 4-Bromo on Phenyl | Loss of activity | E. coli | nih.gov |

| Isatin-Thiazole | 4-Methoxy on Phenyl | Most potent activity | MRSA | nih.gov |

| Isatin-Indole | 5-Fluoro on Isatin | Notable antiproliferative activity | Cancer Cell Lines | nih.gov |

Impact of the Hydrazide Linker on Molecular Interactions and Potency

The hydrazide linker (-CO-NH-NH-) is not merely a spacer but an active pharmacophoric element that plays a crucial role in determining the biological activity of these indole derivatives. This functional group is a versatile tool in drug design, capable of forming multiple hydrogen bonds with biological targets, which can significantly enhance binding affinity and potency. mdpi.com

The hydrazide moiety can act as both a hydrogen bond donor (from the N-H groups) and a hydrogen bond acceptor (at the carbonyl oxygen). This dual capability allows it to form strong and specific interactions within the active site of an enzyme or receptor. For example, in a study of tyrosinase inhibitors, docking studies revealed that a hydrazide linker formed three critical hydrogen-bond interactions with key residues (specifically His263) in the enzyme's active site. researchgate.net

Furthermore, the hydrazide group can be a precursor to a hydrazone (-CO-NH-N=CH-), which extends the conjugated system and provides additional points for interaction. The formation of a hydrazide-hydrazone bridge by reacting a carbohydrazide with an aldehyde or ketone is a common strategy to create derivatives with enhanced biological profiles, including anticholinesterase and anticancer activities. mdpi.comnih.gov This bridge is thought to be important for establishing additional hydrophobic and hydrogen bond interactions. mdpi.com The inherent reactivity of the hydrazide group also allows it to be used as a synthon for creating various heterocyclic rings like oxadiazoles (B1248032) and triazoles, further expanding the chemical space for drug discovery. mdpi.com

Correlation between Molecular Conformation and Biological Response

Factors such as steric hindrance and intramolecular hydrogen bonding can lock the molecule into a specific, lower-energy conformation. The hydrazide linker, while providing some rotational freedom, can also introduce conformational rigidity, particularly when it forms part of a larger conjugated system or engages in intramolecular interactions. The planarity of the this compound molecule itself is a key structural feature. researchgate.net

In derivatives, the possibility of E/Z isomerism around the hydrazone C=N double bond can lead to distinct conformers with different biological activities. For instance, studies on isatin derivatives have shown that they can exist as mixtures of 3E- and 3Z-isomers, which can be separated and characterized, indicating that one conformer may be significantly more active than the other. cumhuriyet.edu.tr The co-crystal structure of inhibitors bound to their target enzymes often reveals that a specific, "bioactive" conformation is required for optimal binding. bohrium.com Fluorine substitution can also influence molecular conformation, which in turn affects potency and other pharmacological properties. acs.org

Insights from Halogenation at Specific Indole Positions

Halogenation is a powerful tool in medicinal chemistry for optimizing the bioactivity of lead compounds. nih.gov The type of halogen (F, Cl, Br, I) and its position on the indole ring can profoundly influence the electronic properties, lipophilicity, and binding interactions of the molecule.

While section 4.1 focused on fluorine, comparing it with other halogens provides deeper SAR insights. Studies have shown that a single bromine substitution at the C-5 or C-6 position of the indole ring can lead to a considerable improvement in potency for certain kinase inhibitors, whereas di-bromo substitutions sometimes reduce it. nih.govresearchgate.net In a series of anticancer 3-phenyl-1H-indole-2-carbohydrazide derivatives, bromine substitution at the R1 position (indole nitrogen) resulted in the most prominent anticancer activities, proving more effective than fluorine at the same position. nih.gov

Enzymatic halogenation studies have revealed specific site-selectivity. Flavin-dependent halogenases (FDHs) have been shown to preferentially halogenate indoles at specific positions, most commonly C3, but also C5, C6, and C7, depending on the enzyme and substrate. acs.orgnih.gov For example, the enzyme RebH is a tryptophan 7-halogenase, while others prefer the C5 or C6 positions. acs.org This demonstrates that nature has evolved precise mechanisms to place halogens at strategic positions to optimize biological function, a principle that medicinal chemists aim to replicate. The bromination of many natural products has the potential to significantly increase their biological activity. nih.gov

| Halogen/Position | Compound Series | Observed Effect | Reference |

| Bromine at C-5 or C-6 | Meridianins (Indole alkaloids) | Considerable improvement in kinase inhibitory potency. | nih.govresearchgate.net |

| Bromine at N-1 | 3-phenyl-1H-indole-2-carbohydrazide derivatives | Most prominent anticancer activities compared to fluorine. | nih.gov |

| Bromine at C-3 | Various indoles | Preferred site for enzymatic bromination by BrvH. | nih.gov |

| Bromine at C-5 | Premalbrancheamide | Preferential bromination site by FDH 1-F08. | acs.org |

Computational Chemistry and in Silico Approaches for 5 Fluoro 1h Indole 2 Carbohydrazide Research

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 5-fluoro-1H-indole-2-carbohydrazide, which serves as a key intermediate for various biologically active compounds, docking simulations are crucial for understanding its potential as a therapeutic agent. smolecule.com These simulations help to predict how derivatives of this compound interact with specific biological targets such as proteins and enzymes. smolecule.comresearchgate.net

Molecular docking studies have been instrumental in predicting the binding interactions of derivatives of this compound with a range of biological targets. For instance, derivatives have been docked against enzymes like β-glucuronidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), as well as receptor tyrosine kinases like EGFR. researchgate.netsci-hub.sersc.org

In a study involving indole-based thiadiazole derivatives synthesized from this compound, docking simulations identified key interactions within the active sites of AChE and BChE. sci-hub.se Similarly, when hydrazone derivatives were evaluated, docking studies revealed hydrogen bonding and other interactions with crucial amino acid residues of target proteins. researchgate.netnih.gov For example, a derivative of this compound, when docked with human β-glucuronidase, was predicted to form hydrogen bonds with key residues such as Asp207, Glu451, Glu540, and Tyr504. researchgate.net Another study on N-(2-{2-(1H-Indol-2-ylcarbonyl)hydrazinylacetyl}phenyl)acetamides showed interactions with residues like ARG326, HIS392, and GLN72 in the target protein 1EA1. nih.gov These predictive models are vital for understanding the structure-activity relationships that govern the biological effects of these compounds.

| Derivative Type | Target Protein | Interacting Amino Acid Residues | Source |

|---|---|---|---|

| Indole-based oxadiazole | Human β-glucuronidase | Asp207, Glu451, Glu540, Tyr504 | researchgate.net |

| Glyoxylamide derivative | 1EA1 | ARG326, HIS392, GLN72, VAL395, ASN102 | nih.gov |

| Indole-based thiadiazole | Acetylcholinesterase (AChE) | Involvement of fluoro group in hydrogen bonding | sci-hub.se |

| N-benzyl indole-derived hydrazone | EGFR (PDB ID: 3W2S) | VAL726, ALA743, LYS745, MET793, LEU844 | rsc.org |

Beyond identifying interacting residues, molecular docking provides quantitative estimates of binding affinity, typically expressed as binding energy (in kcal/mol). A lower binding energy indicates a more stable ligand-receptor complex. For a glyoxylamide derivative related to the core structure, a binding energy of –7.28 kcal/mol was predicted for its interaction with the 1EA1 target protein. nih.gov In another investigation, a different indole (B1671886) derivative showed a predicted binding energy of -11.86 kcal/mol with the protein 2B35, engaging in alkyl and pi-alkyl interactions with residues like ILE867, ALA919, and PHE911. tandfonline.com

The types of interactions observed are diverse and crucial for binding. They commonly include hydrogen bonds, which are facilitated by the carbohydrazide (B1668358) moiety and the indole N-H group. Additionally, π-π stacking interactions with aromatic residues such as tyrosine and phenylalanine are often observed, leveraging the electron-rich indole ring system. rsc.org The presence of the fluorine atom can also lead to specific interactions, such as hydrogen bonding, which may enhance binding potency. sci-hub.se

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. tandfonline.comresearchgate.net These studies provide insights into molecular structure, stability, and reactivity. For compounds related to this compound, calculations at the B3LYP/6-311++g(2d,2p) level of theory have been used to determine properties like Frontier Molecular Orbitals (HOMO and LUMO). researchgate.net

The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Natural Bond Orbital (NBO) analysis is another technique used to understand charge transfer and intramolecular interactions, which can stabilize the molecule. tandfonline.com For example, NBO analysis of a related indole derivative revealed strong stabilizing interactions, such as those between lone pair orbitals and antibonding orbitals (e.g., LP(1)N21 to π* C1-C2), with stabilization energies quantified in kcal/mol. tandfonline.com These theoretical investigations are valuable for understanding the relationship between the electronic structure of these compounds and their observed activities. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the analysis of conformational changes over time. mun.camdpi.com Conformational analysis is vital in drug design because a molecule's three-dimensional shape dictates its ability to bind to a biological target. mun.ca For derivatives of this compound, understanding the accessible conformations is key to rational drug design.

Studies on structurally similar compounds have used molecular mechanics and ab initio calculations to explore the conformational space. sciforum.net These methods can identify low-energy conformers and compare them with experimental structures, such as those determined by X-ray crystallography. sciforum.net MD simulations can also reveal the stability of ligand-protein complexes and the role of specific residues in maintaining the binding conformation. mdpi.com For example, simulations have shown that the orientation of certain residues, like tryptophan, within a binding site can either permit or prevent a substrate from adopting a reactive conformation. mdpi.com These simulations often track parameters like root-mean-square deviation (RMSD) to assess conformational stability. sciforum.net

Virtual Screening Methodologies for Lead Compound Identification

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.govresearchgate.net Derivatives of this compound have been identified as promising candidates through such methodologies. nih.gov

Structure-based virtual screening, which utilizes docking of library compounds into the three-dimensional structure of a target protein, has successfully identified potent inhibitors from indole-carbohydrazide families. nih.gov Ligand-based methods, which search for molecules with similar properties to a known active compound, are also employed. chemrxiv.org The development of advanced, GPU-accelerated engines for virtual screening now allows for the rapid assessment of giga-sized chemical libraries, significantly expanding the accessible chemical space for discovering novel lead compounds. chemrxiv.org These powerful in silico tools are essential for efficiently narrowing down vast numbers of potential molecules to a manageable set for experimental synthesis and testing. nih.govchemrxiv.org

Electrochemistry Investigations for Oxidation Mechanisms

Electrochemical methods, such as cyclic voltammetry (CV) and square wave voltammetry (SWV), are used to study the redox properties of molecules. nih.gov Research on indole-based sulfonamide derivatives has utilized 5-fluoro-1H-indole-3-carbohydrazide, a close structural isomer of the title compound, as a model to understand the oxidation mechanism of the indole core. nih.govresearchgate.net

These investigations have shown that the indole moiety is the primary site of electrochemical oxidation. nih.gov The potential at which this oxidation occurs is influenced by the nature and position of substituents on the molecule. nih.gov In CV studies, the peak currents often show a linear relationship with the scan rate, suggesting that the electrochemical reaction is an adsorption-controlled process. researchgate.net By comparing the voltammetric behavior of the derivatives with the model compound, it was confirmed that the fundamental oxidation process occurs at the indole ring. nih.gov A small couple appearing around 275 mV for the model compound was noted, possibly due to adsorption complications on the electrode surface. nih.govresearchgate.net

Applications of Indole 2 Carbohydrazide Scaffolds in Chemical Sensing

Design and Development of Chemosensors for Anion Detection

Indole-based derivatives have been successfully developed to detect various anions through mechanisms such as hydrogen bonding and deprotonation. researchgate.net The carbohydrazide (B1668358) functional group, often in the form of a hydrazone created by condensation with an aldehyde or ketone, plays a crucial role by providing acidic N-H protons that can interact with basic anions. researchgate.netresearchgate.net

Selective Fluoride (B91410) Ion Recognition

The high electronegativity and strong basicity of the fluoride ion make it a prime target for detection by chemosensors containing hydrogen bond donor groups like N-H and O-H. researchgate.netspectroscopyonline.com Several chemosensors based on the indole-2-carbohydrazide scaffold have demonstrated high selectivity for fluoride ions.

One such example is the chemosensor (E)-N'-(3-chloro-2-hydroxybenzylidene)-1H-indole-2-carbohydrazide, referred to as FL. spectroscopyonline.com This sensor exhibits a "turn-on" fluorescence response and a distinct color change from colorless to yellow upon binding with fluoride ions in a CH3CN-phosphate buffer solution. spectroscopyonline.com The sensor shows a linear response to fluoride concentrations ranging from 0 to 11.85 μM, with a very low detection limit of 3.2 nM. spectroscopyonline.com Another chemosensor, synthesized from a substituted indole-derived carbohydrazide, also displays a noticeable colorimetric change from light yellow to greenish-yellow in the presence of fluoride. researchgate.net The strategic incorporation of hydroxyl (-OH) or amide (-NH) groups into the sensor's design is a common approach to facilitate strong hydrogen bonding with fluoride ions for effective recognition. researchgate.netspectroscopyonline.com

Table 1: Performance of Indole-2-Carbohydrazide-Based Fluoride Chemosensors

| Sensor | Target Ion | Observable Change | Detection Limit (LOD) | Binding Stoichiometry (Sensor:Ion) |

|---|---|---|---|---|

| (E)-N'-(3-chloro-2-hydroxybenzylidene)-1H-indole-2-carbohydrazide (FL) spectroscopyonline.com | F⁻ | Colorless to yellow; "Turn-on" fluorescence | 3.2 nM | 2:1 |

| Indole-thiourea based sensor researchgate.net | F⁻ | Light yellow to greenish-yellow | Not Specified | Not Specified |

Mechanistic Basis of Anion-Chemosensor Interactions (e.g., Hydrogen Bonding, Deprotonation)

The interaction between indole-based chemosensors and anions, particularly fluoride, is primarily governed by two key mechanisms: hydrogen bonding and deprotonation. researchgate.netresearchgate.net Initially, the acidic protons of the chemosensor, typically from -NH or -OH groups, form strong hydrogen bonds with the highly basic anion. researchgate.netspectroscopyonline.com

For instance, the interaction between the chemosensor FL and a fluoride ion is proposed to occur through the formation of an O-H∙∙∙F hydrogen bond. spectroscopyonline.com This initial binding event can then lead to a more pronounced interaction. In many cases, the strong basicity of the fluoride ion is sufficient to abstract a proton from the sensor molecule, a process known as deprotonation. researchgate.netrsc.org This deprotonation alters the electronic properties of the sensor, leading to a change in its absorption or fluorescence spectrum, which manifests as a visible color change or a "turn-on" or "turn-off" fluorescent signal. researchgate.netnih.gov The combination of hydrogen bonding followed by deprotonation provides a highly selective recognition pathway for fluoride over other, less basic anions. researchgate.net

Design and Development of Chemosensors for Cation Detection

The indole-2-carbohydrazide scaffold is also highly effective for the detection of metal cations. sjp.ac.lk The electron-rich nitrogen and oxygen atoms in the carbohydrazide moiety serve as excellent coordination sites for metal ions. nih.gov By modifying the scaffold with different functional groups, chemosensors with high selectivity for specific cations like copper (Cu²⁺) and zinc (Zn²⁺) have been developed. sjp.ac.lktandfonline.com

Selective Copper(II) Ion Sensing

Copper is an essential trace element but is toxic at high concentrations, making its detection crucial. Numerous chemosensors derived from indole-2-carbohydrazide have been reported for the selective sensing of Cu²⁺ ions. sjp.ac.lk For example, a sensor based on the reaction between 1H-indole-2-carbohydrazide and dansyl chloride was developed for the selective detection of Cu²⁺, exhibiting a detection limit of 10.30 μM. sjp.ac.lk Another optical chemosensor, (E)-(2-hydroxy-3-methoxybenzylidene)-1H-indole-2-carbohydrazide (CS-2), was synthesized for the dual detection of Cu²⁺ and Zn²⁺, showing an immediate color change from colorless to yellow in the presence of these ions. tandfonline.com The detection limit for Cu²⁺ with this sensor was found to be 0.06 mg L⁻¹. tandfonline.com Hydrazone-based sensors have also demonstrated excellent colorimetric responses to Cu²⁺, with visible color changes from colorless to yellow. nih.gov

Selective Zinc(II) Ion Sensing

Zinc is another biologically significant metal ion, and indole-based fluorescent chemosensors have been designed for its detection. nih.gov The aforementioned chemosensor CS-2, based on an indole (B1671886) hydrazide, also selectively detects Zn²⁺ with a limit of detection of 0.05 mg L⁻¹. tandfonline.com The interaction with Zn²⁺ induces a distinct color change to yellow. tandfonline.com Another indole-based sensor was reported to exhibit a "turn-on" enhanced fluorescence response specifically toward Zn²⁺ ions, with a detection limit of 0.25 ppm. researchgate.net These sensors can accurately identify and measure Zn²⁺ in various samples, including water and biological systems. nih.gov

Table 2: Performance of Indole-2-Carbohydrazide-Based Cation Chemosensors

| Sensor | Target Ion(s) | Observable Change | Detection Limit (LOD) | Binding Stoichiometry (Sensor:Ion) |

|---|---|---|---|---|

| (E)-(2-hydroxy-3-methoxybenzylidene)-1H-indole-2-carbohydrazide (CS-2) tandfonline.com | Cu²⁺, Zn²⁺ | Colorless to yellow | 0.06 mg L⁻¹ (Cu²⁺), 0.05 mg L⁻¹ (Zn²⁺) | 2:1 |

| 1H-indole-2-carbohydrazide with dansyl chloride sjp.ac.lk | Cu²⁺ | Bright yellow to dark blue; Fluorescence increase | 10.30 μM | 1:1 |

| Indole-based sensor researchgate.net | Zn²⁺, Cu²⁺, Ni²⁺ | Turn-on fluorescence (Zn²⁺), Turn-off (Cu²⁺) | 0.25 ppm (Zn²⁺), 0.34 ppm (Cu²⁺) | 2:1 |

Mechanistic Basis of Cation-Chemosensor Interactions (e.g., Intramolecular Charge Transfer, Fluorescence Quenching)

The sensing of cations by indole-2-carbohydrazide-based chemosensors involves several photophysical mechanisms that result in a measurable optical signal. sjp.ac.lkmdpi.com These mechanisms include Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), and Chelation-Enhanced Quenching (CHEQ). mdpi.comrsc.org

Intramolecular Charge Transfer (ICT) : In sensors with a donor-acceptor structure, the coordination of a metal ion can enhance the electron-withdrawing or electron-donating properties of the binding site. rsc.org This alters the electronic distribution upon photoexcitation, leading to a shift in the absorption or emission spectra. tandfonline.comrsc.org For example, the coordination of Cu²⁺ or Zn²⁺ with the chemosensor CS-2 results in an ICT process, causing a new absorption band to appear and the solution to turn yellow. tandfonline.com

Photoinduced Electron Transfer (PET) : In many fluorescent sensors, the fluorophore is quenched in its free state by a nearby electron-rich group through PET. sjp.ac.lkmdpi.com When a cation binds to this electron-rich group, the PET process is inhibited, "turning on" the fluorescence. sjp.ac.lk This CHEF effect is observed in some indole-based sensors for Zn²⁺. researchgate.netnih.gov

Fluorescence Quenching (CHEQ) : Conversely, the binding of a paramagnetic ion like Cu²⁺ can quench the fluorescence of the sensor. sjp.ac.lk This can happen through several pathways, including the heavy atom effect or by facilitating intersystem crossing. This "turn-off" response is a common mechanism for the detection of Cu²⁺. researchgate.netsjp.ac.lkacs.org The quenching of fluorescence upon binding to Cu²⁺ can be a result of a combination of PET and ICT effects. acs.org

Spectroscopic and Colorimetric Methods for Chemosensor Evaluation

The efficacy of chemosensors derived from indole-2-carbohydrazide scaffolds is primarily evaluated through spectroscopic and colorimetric techniques. These methods provide detailed insights into the sensor's interaction with target analytes, including selectivity, sensitivity, and the underlying binding mechanism. The principal techniques employed are UV-visible (UV-Vis) absorption spectroscopy, fluorescence spectroscopy, nuclear magnetic resonance (NMR) titration, and visual colorimetric analysis.

Upon interaction with specific ions, these chemosensors exhibit distinct changes in their optical properties. For instance, a notable colorimetric response is a key feature, allowing for "naked-eye" detection. An indole-based chemosensor synthesized from a substituted indole-derived carbohydrazide demonstrated a clear color change from light yellow to greenish-yellow specifically in the presence of fluoride (F⁻) ions. Similarly, another sensor, (E)-N'-(3-chloro-2-hydroxybenzylidene)-1H-indole-2-carbohydrazide, changed from colorless to yellow upon binding with F⁻. spectroscopyonline.com The detection of metal cations like Cu²⁺ and Zn²⁺ by an indole-based hydrazide, 'E-(2-hydroxy-3-methoxybenzylidene)-1h-indole-2-carbohydrazide' (CS-2), was also marked by an immediate color change from colorless to yellow. tandfonline.com

UV-Visible Spectroscopy is a fundamental tool for quantifying the interaction between the chemosensor and the analyte. The binding event typically alters the electronic structure of the sensor molecule, leading to shifts in the absorption spectrum. In the case of the fluoride-selective chemosensor C1, titration with F⁻ ions induced a red shift in the absorption spectra, indicating a change in the electronic environment upon anion binding. For the CS-2 sensor, interaction with Cu²⁺ or Zn²⁺ resulted in the appearance of a new absorption band at 400 nm, attributed to the formation of the sensor-metal complex and subsequent intramolecular charge transfer. tandfonline.com The fluorescent chemosensor IH-Sal, when binding to Zn²⁺, showed a consistent increase in absorption at 250 and 360 nm and a decrease at 290 and 320 nm, with clean isosbestic points suggesting a clear equilibrium between the free sensor and the complex. mdpi.com

Fluorescence Spectroscopy offers a highly sensitive method for evaluating chemosensors, particularly those designed for a "turn-on" or "turn-off" response. The chemosensor FL, for example, displayed a significant enhancement in fluorescence intensity when titrated with fluoride ions, providing a quantitative measure of the analyte's concentration. spectroscopyonline.com This "turn-on" response is highly desirable as it minimizes background signal. Similarly, the indole-based fluorescent chemosensor IH-Sal exhibited a marked increase in fluorescence at 465 nm in the presence of Zn²⁺, allowing for a low detection limit of 0.41 μM. mdpi.comnih.gov

¹H NMR Titration is crucial for elucidating the precise binding mechanism between the sensor and the analyte. By monitoring the chemical shifts of specific protons, particularly those on N-H or O-H groups, researchers can confirm the sites of interaction. For the fluoride sensor C1, ¹H NMR titration experiments showed that the signal corresponding to the –OH proton disappeared upon the addition of F⁻, confirming that the sensing mechanism involves hydrogen bonding followed by deprotonation. This deprotonation mechanism is a common sensing pathway for anion detection by indole-based receptors. nih.gov Likewise, the binding mechanism of the IH-Sal sensor with Zn²⁺ was further investigated using ¹H NMR titration, alongside ESI mass spectrometry, to confirm the structure of the resulting complex. mdpi.comnih.gov

These evaluation methods collectively provide a comprehensive understanding of the chemosensor's performance. Colorimetric changes offer a simple, qualitative screening tool, while UV-Vis and fluorescence spectroscopy provide quantitative data on sensitivity and binding affinity. NMR titration offers definitive proof of the binding mode at the molecular level.

Table 1: Spectroscopic and Colorimetric Data for Indole-2-Carbohydrazide Based Chemosensors

| Chemosensor | Analyte | Method | Observation | Detection Limit (LOD) | Source |

|---|---|---|---|---|---|

| Chemosensor C1 | F⁻ | Colorimetry / UV-Vis | Color change from light yellow to greenish-yellow; Red shift in absorption spectra. | 1.02 μM | |

| FL ((E)-N'-(3-chloro-2-hydroxybenzylidene)-1H-indole-2-carbohydrazide) | F⁻ | Colorimetry / Fluorescence | Color change from colorless to yellow; Significant fluorescence enhancement. | 3.2 nM | spectroscopyonline.com |

| CS-2 (E-(2-hydroxy-3-methoxybenzylidene)-1h-indole-2-carbohydrazide) | Cu²⁺, Zn²⁺ | Colorimetry / UV-Vis | Color change from colorless to yellow; New absorption band at 400 nm. | Not Specified | tandfonline.com |

| IH-Sal | Zn²⁺ | Fluorescence / UV-Vis | Marked fluorescence increase at 465 nm; Isosbestic points at 257 and 340 nm. | 0.41 μM | mdpi.comnih.gov |

Future Research Directions and Translational Perspectives

Exploration of Undiscovered Derivatization Pathways for Enhanced Bioactivity

The inherent reactivity of the 5-fluoro-1H-indole-2-carbohydrazide scaffold offers numerous opportunities for chemical modification to enhance its biological activity. The hydrazide functional group is a versatile handle for a variety of chemical transformations.

Future derivatization strategies could focus on several key reactions:

Condensation Reactions: The hydrazide moiety can readily react with aldehydes and ketones to form hydrazones. This pathway has been successfully employed for related indole-2-carbohydrazide derivatives, leading to compounds with significant anticancer and antiviral activities. nih.govnih.gov For instance, reacting 5-fluoro-3-phenyl-1H-indole-2-carbohydrazide with various aldehydes has yielded potent compounds. researchgate.net

Synthesis of Heterocyclic Rings: The carbohydrazide (B1668358) can serve as a synthon for the construction of various five- and six-membered heterocyclic rings, such as pyrazoles, thiazoles, and oxadiazoles (B1248032). researchgate.net These heterocyclic moieties are known to be pharmacologically active and can be explored to generate novel chemical entities with diverse biological profiles.

N-alkylation and N-acylation: The indole (B1671886) nitrogen can be subjected to alkylation or acylation to introduce different substituents. These modifications can influence the molecule's interaction with biological targets and its pharmacokinetic properties.

Suzuki and other Cross-Coupling Reactions: The indole ring can be further functionalized using modern cross-coupling methodologies to introduce aryl or other groups at specific positions, potentially leading to enhanced target binding.

A systematic exploration of these derivatization pathways, coupled with robust biological screening, will be crucial in identifying new analogues with improved potency and selectivity.

Investigation of Novel Biological Targets and Cellular Pathways

While indole derivatives are known to interact with a multitude of biological targets, the specific targets and cellular pathways modulated by this compound and its derivatives remain largely unexplored. researchgate.net

Future research should aim to:

Identify Novel Protein Targets: Employing techniques such as affinity chromatography, proteomics, and computational target prediction can help in identifying the direct binding partners of these compounds. A study on related indole-2-carbohydrazide derivatives identified the orphan nuclear receptor Nur77 as a potential target for anticancer activity. nih.gov

Elucidate Mechanisms of Action: Once potential targets are identified, detailed biochemical and cellular assays are needed to validate these interactions and understand the downstream signaling pathways affected. For example, some 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives have been shown to induce a form of cell death called methuosis, which is distinct from apoptosis and involves the MAPK/JNK signaling pathway. nih.govtandfonline.com

Explore a Broader Range of Therapeutic Areas: While much of the focus has been on anticancer activity, the diverse biological activities of indole derivatives suggest that this compound analogues could be active against other diseases. Screening against a wide panel of disease models, including those for inflammatory, infectious, and neurodegenerative diseases, could reveal new therapeutic applications. researchgate.net

The following table summarizes the biological activities of some related indole-2-carbohydrazide derivatives, highlighting the potential for diverse applications.

| Derivative Class | Biological Activity | Reference |

| 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives | Anticancer (Methuosis induction) | nih.govtandfonline.com |

| 5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carbohydrazide derivatives | Anticancer (Nur77 modulators) | nih.gov |

| 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives | Antiviral (Coxsackie B4 virus) | researchgate.net |

| Indole-carbohydrazide-phenoxy-1,2,3-triazole-N-phenylacetamide hybrids | α-Glucosidase inhibitors | nih.gov |

Advanced Computational Modeling for De Novo Drug Design

Computer-aided drug design (CADD) is an indispensable tool in modern drug discovery, enabling the rational design of new molecules with desired properties. beilstein-journals.orgrjpbr.com

For this compound, advanced computational modeling can be applied to:

Structure-Based Drug Design (SBDD): If the three-dimensional structure of a biological target is known, molecular docking and molecular dynamics simulations can be used to predict the binding mode and affinity of novel derivatives. beilstein-journals.org This allows for the rational design of modifications to the lead compound to improve its interaction with the target.

Ligand-Based Drug Design (LBDD): In the absence of a known target structure, pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies can be employed. beilstein-journals.org These methods use the structural information of a series of active compounds to build a model that can predict the activity of new, untested molecules.

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. acs.orgmdpi.com This allows for the early identification of molecules with potentially poor pharmacokinetic profiles, saving time and resources in the drug development process.

The following table outlines various computational tools and their applications in the design of novel this compound derivatives.

| Computational Method | Application |

| Molecular Docking | Predict binding mode and affinity to a known target. |

| Molecular Dynamics | Simulate the dynamic behavior of the ligand-target complex. |

| Pharmacophore Modeling | Identify the essential structural features for biological activity. |

| QSAR | Develop predictive models for the activity of new analogues. |

| ADMET Prediction | Forecast pharmacokinetic and toxicity properties. |

Integration with High-Throughput Screening Technologies

High-throughput screening (HTS) allows for the rapid testing of large libraries of chemical compounds for their biological activity against a specific target or in a particular cellular assay. nih.govresearchgate.net

Integrating HTS with the development of this compound derivatives can accelerate the discovery of new lead compounds by:

Screening Diverse Compound Libraries: A library of diverse derivatives of this compound can be synthesized and screened against a panel of biological targets or in various disease models. mdpi.comnih.gov

Facilitating Structure-Activity Relationship (SAR) Studies: HTS provides large datasets that are crucial for establishing robust SARs, which guide the optimization of lead compounds.

Identifying Hits for Novel Targets: Screening against novel or less-studied biological targets can uncover unexpected therapeutic applications for this class of compounds.

The general workflow for an HTS campaign involving derivatives of this compound is depicted below:

| Step | Description |

| 1. Assay Development | Develop a robust and scalable biological assay. |

| 2. Library Synthesis | Synthesize a diverse library of this compound derivatives. |

| 3. High-Throughput Screening | Screen the compound library using the developed assay. |

| 4. Hit Identification | Identify compounds that show significant activity in the primary screen. |

| 5. Hit Confirmation and Validation | Confirm the activity of the hits and perform secondary assays to validate their mechanism of action. |

| 6. Lead Optimization | Chemically modify the validated hits to improve their potency, selectivity, and pharmacokinetic properties. |

Potential for Development of Targeted Delivery Systems

Targeted drug delivery systems aim to increase the concentration of a therapeutic agent at the site of action while minimizing its exposure to healthy tissues, thereby enhancing efficacy and reducing side effects. nih.gov For a potent compound derived from this compound, particularly in the context of cancer therapy, targeted delivery could be highly beneficial.

Future research in this area could focus on:

Nanoparticle-based Delivery: Encapsulating the active compound within nanoparticles, such as liposomes or polymeric nanoparticles, can improve its solubility, stability, and pharmacokinetic profile. nih.gov Furthermore, nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct them to specific cells or tissues.

Prodrug Strategies: The this compound scaffold can be chemically modified to create a prodrug that is inactive until it reaches the target site, where it is converted to the active form by specific enzymes or environmental conditions (e.g., pH).

Conjugation to Targeting Moieties: The active compound can be directly conjugated to a molecule that specifically binds to a receptor or other marker on the surface of target cells.

The development of such targeted delivery systems could significantly improve the therapeutic index of promising this compound derivatives, facilitating their translation into clinical applications. For example, a study on 5-fluorouracil, a compound with a fluoro group, demonstrated the potential of cross-linked mastic gum nanoparticles for colon-specific drug delivery. nih.govnih.gov

Q & A

Q. What are the standard synthetic routes for 5-fluoro-1H-indole-2-carbohydrazide, and how are reaction conditions optimized?

The synthesis of indole derivatives often involves coupling reactions or functional group transformations. For example, Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has been used to synthesize structurally related 5-fluoroindole derivatives, where reaction parameters like solvent choice (e.g., PEG-400/DMF mixtures), catalyst loading (e.g., CuI), and reaction time (e.g., 12 hours) are critical for yield optimization . Purification typically involves column chromatography with gradients of ethyl acetate/hexane, and yields may vary (e.g., 22% in one reported case) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- ¹H/¹³C/¹⁹F NMR : To confirm substituent positions and fluorine integration. For example, ¹⁹F NMR can resolve fluorinated analogs at shifts like δ -115 to -120 ppm .

- HRMS (FAB or ESI) : To verify molecular ion peaks (e.g., m/z 262.1 for a related compound) .

- TLC : For monitoring reaction progress using ethyl acetate/hexane systems .

Q. How should researchers handle safety and storage of this compound?

While specific safety data for this compound is limited, fluorinated indoles generally require standard lab precautions. Refer to SDS guidelines for related compounds (e.g., 5-(trifluoromethoxy)-1H-indole), which recommend storage in cool, dry conditions and use of PPE during handling .

Q. What databases are recommended for literature review on fluorinated indole derivatives?

Focus on PubMed, SciFinder, and Reaxys for synthetic protocols, crystallographic data (e.g., CCDC), and bioactivity studies. Avoid non-peer-reviewed sources like commercial catalogs .

Advanced Research Questions

Q. How can crystallographic software (e.g., SHELX, ORTEP) resolve structural ambiguities in this compound?

SHELXL is widely used for refining small-molecule structures. For fluorinated indoles, prioritize high-resolution data to model fluorine’s electron density accurately. ORTEP-3 can visualize thermal ellipsoids and hydrogen-bonding networks, critical for understanding supramolecular interactions . For disordered structures, apply constraints or twin refinement in SHELXL .

Q. What strategies address contradictions in spectral data (e.g., NMR vs. X-ray) for fluorinated indoles?

- Cross-validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA).

- Crystallographic refinement : Use SHELXL to resolve discrepancies in substituent positions. For example, conflicting ¹H NMR peaks might arise from dynamic processes (e.g., tautomerism), which X-ray data can clarify .

Q. How can hydrogen-bonding patterns inform the biological activity of this compound?

Graph-set analysis (as per Etter’s rules) identifies recurring motifs like R₂²(8) rings in indole derivatives. These patterns influence solubility and receptor binding. For instance, N–H···O/F interactions may enhance membrane permeability or stabilize enzyme-inhibitor complexes .

Q. What computational methods predict the pharmacokinetic properties of this compound?

Q. How do synthetic modifications (e.g., substituent variation) affect bioactivity?

Compare analogs like 5-fluoroindole-3-acetic acid (anti-inflammatory) and 5-fluoro-2-methylindole (anticancer). Structure-activity relationships (SAR) suggest that the carbohydrazide group enhances metal-chelating properties, potentially useful in antimicrobial or antitumor applications .

Q. What methodologies resolve low yields in multi-step syntheses of fluorinated indoles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.